An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Bromo-1-benzothiophen-4-ol
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Bromo-1-benzothiophen-4-ol
Abstract
This technical guide provides a comprehensive framework for the elucidation of the crystal structure and stereochemistry of 3-Bromo-1-benzothiophen-4-ol. While crystallographic data for this specific molecule is not publicly available, this document, written for researchers, scientists, and drug development professionals, outlines the essential experimental and analytical workflows required for its complete characterization. By leveraging established methodologies for analogous benzothiophene derivatives, this guide offers field-proven insights into synthesis, crystallographic analysis, and stereochemical assignment. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. All key claims and protocols are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophenes are a pivotal class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and materials.[1] Their rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties, making them valuable pharmacophores. For instance, the benzothiophene system is the foundation for drugs like Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis.[2] The introduction of substituents, such as a bromine atom at the 3-position and a hydroxyl group at the 4-position, is anticipated to significantly modulate the molecule's biological activity and physicochemical properties. A precise understanding of the three-dimensional arrangement of these substituents is paramount for structure-activity relationship (SAR) studies and rational drug design.[1]
Synthesis of 3-Bromo-1-benzothiophen-4-ol
A pure, crystalline sample is the prerequisite for structural elucidation. While a specific, optimized synthesis for 3-Bromo-1-benzothiophen-4-ol is not extensively documented, a plausible synthetic strategy can be devised based on established benzothiophene chemistry. A common approach involves the electrophilic cyclization of a suitable precursor.
A potential synthetic route could involve the following key steps:
-
Preparation of a substituted thiophenol: This would serve as the foundational building block.
-
Alkylation or acylation: To introduce the necessary carbon framework for cyclization.
-
Cyclization: This could be achieved through various methods, including acid-catalyzed reactions or metal-mediated processes.
-
Bromination: The introduction of the bromine atom at the C3 position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this step is crucial.
-
Hydroxylation: The introduction of the hydroxyl group at the C4 position.
It is important to note that the order of these steps can be modified to optimize the overall yield and purity. For instance, functionalization at the C3 position of the benzothiophene core is a well-established method.[3]
Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the key steps, drawing on best practices for small organic molecules.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation from a saturated solution is a common technique. A range of solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures) should be screened to find optimal conditions. Vapor diffusion is an alternative method where a solution of the compound is allowed to slowly equilibrate with the vapor of a miscible solvent in which the compound is less soluble.[1]
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. To minimize thermal vibrations, the crystal is cooled in a stream of cold nitrogen gas (typically 100-150 K). X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[1] The crystal is rotated through various angles, and the diffraction pattern is recorded for each orientation.[2]
-
Data Reduction and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for experimental factors like Lorentz and polarization effects. The corrected data is used to solve the crystal structure, typically using direct methods for small molecules.[2] This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined.[2]
Data Presentation: Crystallographic Data Table
The final output of a successful crystallographic analysis is a set of data that precisely describes the crystal structure. The following table illustrates the type of data that would be generated for 3-Bromo-1-benzothiophen-4-ol, with example values drawn from known benzothiophene derivatives.[1]
| Parameter | Expected Value for 3-Bromo-1-benzothiophen-4-ol (Example) |
| Chemical Formula | C₈H₅BrOS |
| Molecular Weight | 229.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.9 Å, c = 13.2 Å, β = 105° |
| Volume | 785 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.935 g/cm³ |
| R-factor | < 0.05 |
Visualization: Crystallographic Workflow
Caption: Workflow for the determination of the crystal structure of 3-Bromo-1-benzothiophen-4-ol.
Stereochemical Considerations and Analysis
The concept of stereochemistry is crucial in drug action, as different stereoisomers of a chiral molecule can have vastly different biological activities.[4] For 3-Bromo-1-benzothiophen-4-ol, while the aromatic core is planar, the introduction of substituents and potential for non-planar conformations in related saturated ring systems necessitates a consideration of stereochemistry. In the case of a saturated thiophene ring, such as in trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, the bromine and hydroxyl groups are in a trans configuration.[5][6]
For 3-Bromo-1-benzothiophen-4-ol, the primary stereochemical question would revolve around the relative orientation of the hydroxyl proton and the bromine atom in the crystal lattice, which can influence intermolecular interactions like hydrogen bonding.
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: In cases of conformational flexibility or for derivatives with stereocenters, NOE experiments can reveal through-space proximity of protons, aiding in stereochemical assignment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Br stretch, as well as the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide information on its fragmentation pattern, which can aid in structural confirmation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be a key diagnostic feature.
Conclusion
The structural and stereochemical characterization of 3-Bromo-1-benzothiophen-4-ol is a critical step in understanding its potential as a pharmacologically active agent. This guide has outlined a comprehensive and robust workflow, grounded in established scientific principles and methodologies applied to analogous compounds. By following these protocols, from synthesis and crystallization to detailed X-ray diffraction and spectroscopic analysis, researchers can confidently elucidate the precise three-dimensional structure of this and other novel benzothiophene derivatives. This knowledge is indispensable for advancing drug discovery and materials science.
References
- BenchChem. (n.d.). Comparative Analysis of X-ray Crystallography Data for Substituted Benzothiophenes.
- Juniper Publishers. (2018, August 24). Crystal Structure and Disorder in Benzothiophene Derivative.
-
Gbabode, G., et al. (2014, August 27). X-ray structural investigation of nonsymmetrically and symmetrically alkylated[1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. PubMed. Retrieved from
- National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. PubChem.
- Royal Society of Chemistry. (2024). A quick access to CF3-containing functionalized benzofuranyl, benzothiophene and indolyl heterocycles under catalyst-free conditions. Chemical Communications.
- National Institutes of Health. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC.
- RCSB PDB. (2000, October 4). 1D3D: CRYSTAL STRUCTURE OF HUMAN ALPHA THROMBIN IN COMPLEX WITH BENZOTHIOPHENE INHIBITOR 4.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Unknown. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
-
MDPI. (2024, July 29). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from
- MDPI. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- Quimica Nova. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- National Center for Biotechnology Information. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stolaf.edu [stolaf.edu]
- 6. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]
